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Cat. No.: B1615710

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers developing and working with Periostin (Postn) knockout

animal models.

Frequently Asked Questions (FAQs)
Q1: We have generated a Periostin knockout mouse model, but the embryos appear grossly

normal. Is this expected?

A1: Yes, this is an expected finding. Several studies have reported that Periostin-deficient

embryos are grossly normal despite the wide expression of Periostin in many developing

organs.[1][2] The critical requirement for Periostin appears to be postnatal.

Q2: We are observing postnatal lethality in our Periostin knockout colony. What is the reported

incidence and potential cause?

A2: Postnatal lethality is a known challenge with Periostin knockout models. Reports indicate

that approximately 14% of null pups die before weaning, typically within 2 to 3 weeks of birth.[1]
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[2][3][4] This is often attributed to cardiac valve defects, as Periostin plays a crucial role in

valvulogenesis and the maturation of the cardiac skeleton.[5][6]

Q3: Our surviving Periostin knockout mice are significantly smaller than their wild-type

littermates. Is this a common phenotype?

A3: Yes, severe growth retardation is a well-documented phenotype in Periostin null mice.[1][2]

Surviving adult knockout mice can be 15-30% smaller and weigh up to 50% less than their

wild-type and heterozygous littermates.[1]

Q4: What are the other major phenotypic abnormalities observed in Periostin knockout mice?

A4: Besides postnatal lethality and growth retardation, Periostin knockout mice exhibit a range

of defects, primarily in tissues with high mechanical stress. These include:

Dental and Periodontal Issues: An early-onset periodontal disease-like phenotype is

common, characterized by the deterioration of the periodontal ligament (PDL), alveolar bone

loss, and severe incisor enamel defects.[1][2][7][8][9]

Skeletal Defects: While overall bone growth may be unaffected, adult homozygous skeletons

often show sparse trabecular bone.[1][2]

Cardiovascular Abnormalities: Surviving adult mice can have latent valve disease with leaflet

abnormalities.[5][10] In response to cardiac injury, such as myocardial infarction, knockout

mice are more prone to ventricular rupture.[3]

Q5: Are there any compensatory mechanisms that might mask the phenotype in Periostin

knockout models?

A5: While the search results do not extensively detail specific compensatory mechanisms, the

viability of embryos despite widespread Periostin expression suggests that other molecules

may partially compensate for its absence during early development. Further research may be

needed to investigate potential compensation by other fasciclin-containing genes.[1]

Troubleshooting Guides
Problem 1: Difficulty Validating Complete Knockout of Periostin Protein
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Possible Cause: Incomplete gene targeting, antibody issues, or low protein abundance in the

tissue of interest.

Troubleshooting Strategy:

Genotyping Confirmation: Use both Southern blotting and PCR to confirm correct targeting

of the embryonic stem (ES) cells and to genotype the resulting mice.[1]

Multiple Validation Methods:

Western Blotting: Use a validated anti-Periostin antibody. Analyze tissues with known

high Periostin expression, such as the developing feet or hearts of newborn pups.[3]

Include heterozygous littermates as controls to demonstrate a gene-dosage effect (i.e.,

~50% reduction in protein).[1]

Immunohistochemistry (IHC): Perform IHC on tissues expected to express Periostin,

such as the craniofacial structures, periodontal ligament, and cardiac valves, to confirm

the absence of the protein in null mice.[1][11]

RT-PCR: Analyze mRNA from embryos or newborns to confirm the absence of Periostin

transcripts in null animals and reduced levels in heterozygotes.[1]

Problem 2: Unexpected Phenotypic Variability or Embryonic Lethality with Conditional Knockout

Models (Cre-LoxP)

Possible Cause: The timing and specificity of Cre recombinase expression, potential toxicity

of Cre expression, or the essential role of Periostin in the targeted cell type during

development.

Troubleshooting Strategy:

Characterize Cre Expression: If using a new Cre driver line, cross it with a reporter line

(e.g., ROSA26-lacZ) to precisely map the spatial and temporal expression pattern of Cre

recombinase.[12]

Use Appropriate Controls: Include Cre-expressing, non-floxed littermates as controls to

rule out any phenotypes caused by the Cre transgene itself.[13]
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Consider an Inducible System: For genes that may have a critical developmental role, an

inducible Cre-loxP system (e.g., Cre-ERT2 activated by tamoxifen) can provide temporal

control over the knockout, allowing for gene deletion at a specific time point in adult

animals.[13][14]

Evaluate Different Cre Lines: If lethality is an issue, consider using a different Cre driver

line with a more restricted or later onset of expression.

Quantitative Data Summary
Parameter Wild-Type (+/+)

Heterozygous
(+/-)

Periostin Null
(-/-)

Reference

Postnatal

Viability
Normal Normal

~86% (14% die

before weaning)
[1][2][3]

Adult Body Size Normal Normal
15-30% smaller

than littermates
[1]

Adult Body

Weight
Normal Normal

~50% less than

littermates
[1]

Periostin mRNA

Expression

(Newborn)

100% ~50%
Complete

Absence
[1]

Periostin Protein

Expression

(Newborn)

100% ~30-50% Undetectable [1]

Experimental Protocols
Methodology: Generation of a Periostin Knockout Mouse Model (perilacZ)

This protocol is a generalized summary based on published methods.[1]

Targeting Vector Construction:

A targeting vector is designed to replace the translation start site and the first exon of the

Postn gene with a lacZ reporter gene and a neomycin resistance cassette.
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The construct includes homologous arms to facilitate homologous recombination in ES

cells.

A thymidine kinase (TK) cassette is often included for negative selection.

ES Cell Targeting and Clone Selection:

The targeting vector is electroporated into ES cells.

Positive-negative selection is used: G418 (neomycin analog) selects for cells that have

incorporated the vector, and ganciclovir selects against cells with random integration

(which would retain the TK cassette).

Resistant clones are screened by Southern blotting and PCR to identify correctly targeted

ES cells.

Blastocyst Injection and Chimera Generation:

Correctly targeted ES cells are injected into blastocysts, which are then transferred to

pseudopregnant female mice.

The resulting chimeric offspring (identified by coat color) are bred to establish germline

transmission of the targeted allele.

Generation of Homozygous Null Mice:

Heterozygous mice (+/-) are intercrossed to generate wild-type (+/+), heterozygous (+/-),

and homozygous null (-/-) offspring.

Genotyping of offspring is performed using PCR and/or Southern blotting.

Methodology: Conditional Knockout using the Cre-LoxP System

This is a general workflow for creating a tissue-specific Periostin knockout.[15][16]

Generate a "Floxed" Periostin Mouse:
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Use gene targeting to insert two loxP sites flanking a critical exon or exons of the Postn

gene (a "floxed" allele).

Mice homozygous for the floxed allele should be phenotypically normal.

Obtain a Tissue-Specific Cre Driver Mouse:

Select a mouse line that expresses Cre recombinase under the control of a promoter that

is active only in the desired cell type or tissue (e.g., a fibroblast-specific promoter).[12][17]

Breeding Strategy:

Cross the homozygous floxed Periostin mice with the Cre driver mice.

The offspring will be heterozygous for both the floxed allele and the Cre transgene.

Further breeding is required to generate experimental mice that are homozygous for the

floxed Periostin allele and carry the Cre transgene. In these mice, the targeted exons of

Postn will be excised only in the cells where Cre is expressed.
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Caption: Periostin signaling through integrins and its regulation by TGF-β.
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Caption: Workflow for generating a conventional Periostin knockout mouse model.
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Caption: Troubleshooting logic for unexpected results in knockout models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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